

1-decene fundamental chemical properties

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Compound of Interest

Compound Name: 1-Decene

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An In-Depth Technical Guide to the Fundamental Properties of **1-Decene**

Abstract

1-Decene (dec-1-ene) is a linear alpha-olefin (LAO) of significant industrial and academic interest. As a key building block in chemical synthesis, its utility stems from the reactivity of its terminal double bond, which serves as a versatile functional handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the fundamental physicochemical properties, chemical reactivity, and core applications of **1-decene**. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for use in synthesis, process development, and materials science. We will explore its structural characteristics, key reaction pathways such as polymerization and functionalization, and provide field-proven insights into its handling and application.

Compound Identification and Nomenclature

Correctly identifying a chemical substance is the foundation of safe and reproducible science. **1-Decene** is systematically known by its IUPAC name, dec-1-ene, and is registered under a unique CAS number for unambiguous database referencing.

- IUPAC Name: dec-1-ene[1][2][3]
- CAS Number: 872-05-9[2][3][4][5]
- Molecular Formula: C₁₀H₂₀[2][3][6]

- Canonical SMILES: CCCCCCCCC=C[\[1\]](#)[\[3\]](#)
- InChI Key: AFFLGGQVNFEXPEV-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)
- Common Synonyms: α -Decene, Decylene, n-**1-Decene**[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Properties

The physical and chemical properties of **1-decene** dictate its behavior in both reactive and non-reactive systems, influencing solvent choice, reaction conditions, and purification methods. It is a colorless, watery liquid with a characteristic mild, pleasant odor.[\[1\]](#)[\[7\]](#) The following table summarizes its key quantitative properties, compiled from authoritative sources.

Property	Value	Source(s)
Molecular Weight	140.27 g/mol	[1] [2]
Density	0.741 g/mL at 20-25 °C	[1] [5] [7] [9] [10]
Boiling Point	170.6 – 172 °C at 760 mmHg	[1] [3] [9] [10]
Melting Point	-66.3 °C	[1] [3] [9] [10]
Flash Point	46 °C (115 °F) (Closed Cup)	[1] [11]
Autoignition Temperature	235 °C (455 °F)	[3] [9] [12]
Vapor Pressure	1.6 mmHg at 23.8 °C	[13] [14]
Vapor Density	4.84 (Air = 1)	[1] [4]
Refractive Index	1.4215 at 20 °C	[1] [5]
Solubility	Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents.	[1] [4] [6] [7] [15] [16]
LogP (Octanol/Water)	5.12 – 5.70	[1] [7]

Chemical Structure and Core Reactivity

The synthetic versatility of **1-decene** is almost entirely derived from the presence of a terminal carbon-carbon double bond ($C=C$). This region of high electron density makes the molecule susceptible to attack by electrophiles and a prime substrate for addition reactions. The linear eight-carbon alkyl chain (C_8H_{17}) imparts a nonpolar, lipophilic character to the molecule and its derivatives.

The primary modes of reactivity include:

- **Electrophilic Addition:** The π -electrons of the double bond can attack electrophilic species, leading to the formation of a carbocation intermediate at the more substituted carbon (C2), consistent with Markovnikov's rule. This intermediate is then quenched by a nucleophile.
- **Free Radical Addition:** In the presence of radical initiators, addition across the double bond can occur via an anti-Markovnikov mechanism.
- **Catalytic Reactions:** Transition metal catalysts can coordinate to the double bond, enabling a wide range of transformations, including polymerization, hydroformylation, and metathesis.

1-Decene may react vigorously with strong oxidizing agents and can undergo exothermic addition polymerization in the presence of acid catalysts or other initiators.[\[1\]](#)[\[7\]](#)[\[12\]](#)



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Caption: Core reaction pathways of **1-decene**.

Key Industrial and Synthetic Reactions

Polymerization to Polyalphaolefins (PAOs)

One of the largest applications of **1-decene** is in the production of polyalphaolefins (PAOs), which serve as high-performance synthetic lubricants.[15][17] The causality behind this application lies in the desirable properties of the resulting polymer. The polymerization, typically a cationic process initiated by a Lewis acid catalyst (e.g., BF_3), creates a branched, saturated hydrocarbon with excellent thermal stability, a low pour point, and a high viscosity index.

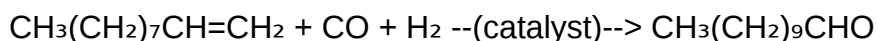
- Mechanism: The reaction proceeds via carbocation intermediates. The terminal alkene is protonated or activated by the Lewis acid, forming a secondary carbocation. This cation then attacks the double bond of another **1-decene** monomer, propagating the polymer chain.

- Significance: PAOs are critical components in premium synthetic engine oils, gear oils, and hydraulic fluids due to their superior performance over a wide temperature range compared to conventional mineral oils.[\[18\]](#)

Hydroformylation (Oxo Process)

Hydroformylation is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. For **1-decene**, this process yields undecanal, which is subsequently hydrogenated to produce undecyl alcohol.

- Process: The reaction involves treating **1-decene** with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on cobalt or rhodium.



- Causality and Application: The choice of catalyst and ligands is critical for controlling the regioselectivity, favoring the formation of the linear aldehyde (undecanal) over the branched isomer. These C11 alcohols are key intermediates for producing plasticizers and surfactants used in detergents.[\[7\]](#)

Epoxidation

The conversion of the alkene in **1-decene** to an epoxide (an oxirane ring) is a common functional group transformation. This reaction creates a highly useful, strained three-membered ring that can be opened by a variety of nucleophiles.

- Reagents: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation in a laboratory setting.
- Utility: The resulting 1,2-epoxydecane is a valuable intermediate. Nucleophilic ring-opening can lead to the synthesis of diols (with water), amino alcohols (with ammonia/amines), and other difunctionalized C10 compounds relevant to pharmaceuticals and specialty chemicals.[\[7\]](#)

Representative Experimental Protocol: Epoxidation of 1-Decene

This protocol describes a self-validating workflow for the synthesis of 1,2-epoxydecane. The causality for each step is explained to ensure methodological integrity.

Objective: To convert **1-decene** to 1,2-epoxydecane with high conversion and selectivity.

Materials:

- **1-Decene** ($\geq 97\%$ purity)
- meta-Chloroperoxybenzoic acid (m-CPBA, $\sim 77\%$ purity)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask and condenser
- Separatory funnel

Methodology:

- **Reactant Preparation:** In a 250 mL round-bottom flask, dissolve **1-decene** (14.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Causality: DCM is a suitable non-reactive solvent that dissolves both the nonpolar alkene and the polar m-CPBA.
- **Reaction Initiation:** Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 24.8 g, ~ 0.11 mol, 1.1 equivalents) portion-wise over 15 minutes. Causality: Cooling controls the initial exotherm of the reaction. Adding the oxidant in portions prevents a dangerous

temperature spike. A slight excess of m-CPBA ensures complete consumption of the limiting reactant, **1-decene**.

- **Reaction Monitoring:** Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. Causality: TLC provides a rapid, qualitative assessment of the consumption of the starting material (nonpolar) and the formation of the product (more polar).
- **Work-up & Quenching:** Upon completion, wash the reaction mixture twice with 50 mL of saturated NaHCO₃ solution. Causality: The bicarbonate base neutralizes the unreacted m-CPBA and the meta-chlorobenzoic acid byproduct, transferring them to the aqueous layer for removal.
- **Extraction & Drying:** Wash the organic layer with 50 mL of brine. Causality: The brine wash removes residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Causality: MgSO₄ is a neutral drying agent that removes trace water, preventing it from interfering in subsequent steps or analyses.
- **Validation & Characterization:** The crude product can be purified by column chromatography or distillation. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: Experimental workflow for the epoxidation of **1-decene**.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **1-decene**.

- **Hazards:** **1-Decene** is a flammable liquid and vapor (H226).[17][19][20] It poses a significant aspiration hazard and may be fatal if swallowed and enters the airways (H304).[17][19][20] It is also known to cause skin irritation.[17] Furthermore, it is very toxic to aquatic life with long-lasting effects (H410).[16][20][21]
- **Handling:** Work should be conducted in a well-ventilated area or a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat,

is required.[4][11] Measures to prevent the buildup of electrostatic charge, such as grounding equipment, must be implemented.[11][21]

- Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][17] Containers should be kept tightly closed and may be stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[17]

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